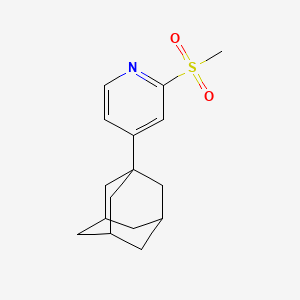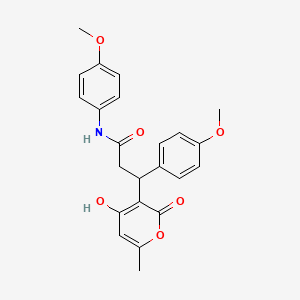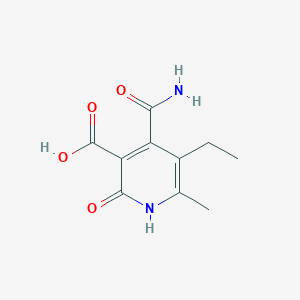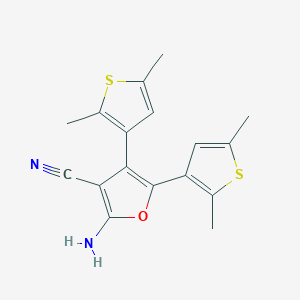![molecular formula C16H11Cl2N3O3 B11060867 N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine](/img/structure/B11060867.png)
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(3-NITRO-2-PYRIDYL)AMINE is a complex organic compound characterized by the presence of dichlorophenyl, furyl, and nitropyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(3-NITRO-2-PYRIDYL)AMINE typically involves multi-step organic reactions. One common method includes the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a continuous flow microreactor system . This process involves the use of mixed acids, such as nitric acid and sulfuric acid, under controlled temperature and flow conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using batch reactors. These reactors require precise control of reaction parameters, including temperature, acid concentration, and reaction time, to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(3-NITRO-2-PYRIDYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(3-NITRO-2-PYRIDYL)AMINE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(3-NITRO-2-PYRIDYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A key intermediate in the synthesis of triazolinone herbicides.
Bifenox: A related compound with similar structural features, used as a herbicide.
Uniqueness
N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(3-NITRO-2-PYRIDYL)AMINE is unique due to its combination of dichlorophenyl, furyl, and nitropyridyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11Cl2N3O3 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-3-nitropyridin-2-amine |
InChI |
InChI=1S/C16H11Cl2N3O3/c17-10-3-5-12(13(18)8-10)15-6-4-11(24-15)9-20-16-14(21(22)23)2-1-7-19-16/h1-8H,9H2,(H,19,20) |
InChI Key |
FZKZZLSLCWCJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11060792.png)


![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11060811.png)
![(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11060815.png)


![6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060841.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060846.png)





